N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide: is a complex organic compound that features a cyanocyclohexyl group, an ethylphenyl group, and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide typically involves multiple steps:
Formation of the cyanocyclohexyl group: This can be achieved through the reaction of cyclohexanone with cyanide sources under basic conditions.
Synthesis of the 4-ethylphenyl(thiophen-2-yl)methylamine: This intermediate can be prepared by reacting 4-ethylbenzyl chloride with thiophene-2-carbaldehyde followed by reductive amination.
Coupling reaction: The final step involves coupling the cyanocyclohexyl group with the 4-ethylphenyl(thiophen-2-yl)methylamine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or thiophene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential binding affinity to certain biomolecules.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclohexyl)-2-{[(4-methylphenyl)(thiophen-2-yl)methyl]amino}acetamide
- N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(furan-2-yl)methyl]amino}acetamide
Uniqueness
N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide is unique due to the presence of the 4-ethylphenyl and thiophen-2-yl groups, which may confer specific electronic and steric properties that influence its reactivity and binding affinity. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[[(4-ethylphenyl)-thiophen-2-ylmethyl]amino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS/c1-2-17-8-10-18(11-9-17)21(19-7-6-14-27-19)24-15-20(26)25-22(16-23)12-4-3-5-13-22/h6-11,14,21,24H,2-5,12-13,15H2,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNQPQCGHNBTOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC=CS2)NCC(=O)NC3(CCCCC3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.